Mass Spectrometry Differentiation
(N)-Methyl omeprazole-d3 exhibits a distinct +3.02 Da mass shift compared to its unlabeled counterpart, N-Methyl omeprazole. This is a direct result of the substitution of three hydrogen atoms with three deuterium atoms on the N-methyl group of the benzimidazole ring . This mass difference is sufficient to ensure complete separation in the mass spectrometer's quadrupole, preventing signal overlap and enabling its unambiguous use as an internal standard in quantitative LC-MS/MS methods [1]. In contrast, the non-deuterated N-Methyl omeprazole (MW 359.44) would co-elute and share the same m/z, making it indistinguishable from the analyte [2].
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 362.46 g/mol (C18H18D3N3O3S) |
| Comparator Or Baseline | 359.44 g/mol (C18H21N3O3S) |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated monoisotopic mass based on molecular formula; validated in MS analysis. |
Why This Matters
This +3 Da shift is the minimum requirement for a stable-isotope labeled internal standard, ensuring no isotopic interference from the natural abundance of the analyte while maintaining identical chemical behavior for accurate quantification.
- [1] Cajka T, Fiehn O. Toward Merging Untargeted and Targeted Methods in Mass Spectrometry-Based Metabolomics and Lipidomics. Anal Chem. 2016;88(1):524-45. doi:10.1021/acs.analchem.5b04491 View Source
- [2] Alfa Chemistry. N-Methyl Omeprazole (Mixture of isomers) Product Datasheet. Cat. No.: ACM89352761. Accessed 2026. View Source
